molecular formula C16H23NO2 B13848236 Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate

Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate

Cat. No.: B13848236
M. Wt: 261.36 g/mol
InChI Key: GSONCEMBMWBHGA-UHFFFAOYSA-N
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Description

Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate is a chemical compound with the molecular formula C16H23NO2 It is known for its unique structure, which includes a benzyl group, a cyclohexyl ring, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate typically involves the reaction of benzyl bromide with 2-(1-(aminomethyl)cyclohexyl)acetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in diverse fields of research .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

benzyl 2-[1-(aminomethyl)cyclohexyl]acetate

InChI

InChI=1S/C16H23NO2/c17-13-16(9-5-2-6-10-16)11-15(18)19-12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13,17H2

InChI Key

GSONCEMBMWBHGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

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